1-Bromo-4-(2,2-diethoxyethyl)benzene

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

1-Bromo-4-(2,2-diethoxyethyl)benzene (CAS 1068466-15-8) is a specialized organic building block featuring an aryl bromide and a protected aldehyde (acetal) moiety. This orthogonally reactive structure enables its use in sequential synthetic strategies, such as palladium-catalyzed cross-coupling at the aryl bromide followed by deprotection of the acetal to reveal a reactive aldehyde.

Molecular Formula C12H17BrO2
Molecular Weight 273.17
CAS No. 1068466-15-8
Cat. No. B2423858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2,2-diethoxyethyl)benzene
CAS1068466-15-8
Molecular FormulaC12H17BrO2
Molecular Weight273.17
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)Br)OCC
InChIInChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3
InChIKeyKKXQPDVGCHACLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(2,2-diethoxyethyl)benzene (CAS 1068466-15-8): A Dual-Functional Building Block for Organic Synthesis


1-Bromo-4-(2,2-diethoxyethyl)benzene (CAS 1068466-15-8) is a specialized organic building block featuring an aryl bromide and a protected aldehyde (acetal) moiety . This orthogonally reactive structure enables its use in sequential synthetic strategies, such as palladium-catalyzed cross-coupling at the aryl bromide followed by deprotection of the acetal to reveal a reactive aldehyde . Its primary value is as a versatile intermediate in the synthesis of complex organic molecules, including those in medicinal chemistry programs .

Why 1-Bromo-4-(2,2-diethoxyethyl)benzene is Not Interchangeable with Simple Analogs


Simple substitution with a standard bromobenzene derivative is not feasible for applications requiring a latent aldehyde functional group. The compound's defining feature is its 2,2-diethoxyethyl substituent, which functions as a masked acetaldehyde. Directly using an alternative like (4-bromophenyl)acetaldehyde [1] introduces a free, reactive aldehyde that is incompatible with the basic or nucleophilic conditions of many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. The acetal protecting group in the target compound ensures orthogonal reactivity, allowing for a convergent synthesis strategy where the aldehyde is only revealed after the key bond-forming step .

Quantitative Differentiation Evidence for 1-Bromo-4-(2,2-diethoxyethyl)benzene


Orthogonal Reactivity vs. Unprotected (4-Bromophenyl)acetaldehyde

This compound provides orthogonal reactivity compared to (4-bromophenyl)acetaldehyde (CAS 27200-79-9) [1]. The target compound's acetal group masks the aldehyde, preventing side reactions such as aldol condensations or nucleophilic additions that would consume the aldehyde during cross-coupling steps [2]. While the acetal must eventually be deprotected (typically via acid hydrolysis), it allows for a cleaner, more efficient overall synthesis sequence . This represents a qualitative, rather than quantitative, differentiation in synthetic strategy.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Commercial Availability and Purity Benchmark

The compound is commercially available from multiple specialty chemical suppliers at a standard purity specification of 95% . This is a common benchmark for research-grade building blocks of this class. This purity level is comparable to that of its close analog, 4-Bromobenzaldehyde diethyl acetal (CAS 34421-94-8), which is also offered at similar purities of ≥97.0% and 99% by major vendors . This indicates that procurement of 1-Bromo-4-(2,2-diethoxyethyl)benzene is possible without a significant purity penalty relative to more common analogs.

Chemical Procurement Purity Sourcing

Best-Fit Application Scenarios for 1-Bromo-4-(2,2-diethoxyethyl)benzene (CAS 1068466-15-8)


Multi-Step Synthesis of Complex Molecules with Orthogonal Functionalities

This compound is ideally suited as a key intermediate in the convergent synthesis of pharmaceuticals or functional materials. The protected aldehyde (acetal) can be carried through multiple synthetic steps, including cross-coupling reactions at the aryl bromide, without interference. The aldehyde is then selectively deprotected in a final step for subsequent transformations . This avoids the complex purification issues associated with carrying a free aldehyde through earlier steps.

Building Block for Medicinal Chemistry Libraries

The aryl bromide serves as a universal handle for generating diverse molecular libraries. It can participate in high-throughput Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide array of structural motifs . The resulting products can be further diversified by deprotecting the acetal to access the reactive aldehyde, enabling the creation of a large number of unique compounds for biological screening.

Substrate for Cross-Coupling Reaction Development

This molecule is a relevant test substrate for developing new cross-coupling catalysts and methodologies. Its combination of a moderately deactivated aryl bromide (due to the electron-donating nature of the alkyl substituent) and a base-sensitive acetal group provides a challenging test case for evaluating catalyst functional group tolerance and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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